molecular formula C17H16ClFN2O3S2 B2830728 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1207022-19-2

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2830728
CAS No.: 1207022-19-2
M. Wt: 414.89
InChI Key: BBXRYDOCFKEABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound designed for research applications. Its molecular structure integrates several pharmaceutically relevant motifs, including a 1,1-dioxidoisothiazolidine sulfonamide group, a (4-fluorophenyl)thio ether linkage, and an acetamide backbone. The cyclic sulfonamide moiety is a feature of interest in medicinal chemistry, as similar structures have been investigated for their potential to modulate various biological signaling pathways . The acetamide functional group is a common pharmacophore found in compounds with diverse biological activities and contributes to the molecule's ability to form key hydrogen bonds with biological targets . This compound is intended for research use only, strictly within laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O3S2/c18-15-7-4-13(10-16(15)21-8-1-9-26(21,23)24)20-17(22)11-25-14-5-2-12(19)3-6-14/h2-7,10H,1,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXRYDOCFKEABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related compounds:

Compound (Source) Core Structure Key Substituents Heterocycle/Backbone Notable Properties/Applications
Target Compound Acetamide 4-Cl-phenyl, 1,1-dioxidoisothiazolidin, 4-F-thio Isothiazolidin dioxide Hypothesized antimicrobial activity
N-(4-Bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (, Compound 26) Acetamide 4-Br-phenyl, triazinoindole thio Triazino[5,6-b]indole Hit identification (95% purity)
2-((5-(4-Methoxyphenyl)thiazolotriazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (, Compound 27) Acetamide 4-MeO-phenyl, morpholinophenyl Thiazolo[2,3-c]triazole Anti-infective (78% yield)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Acetamide 3,4-diCl-phenyl, thiazol Thiazol Structural mimic of benzylpenicillin; antimicrobial
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () Acetamide 2-Cl-phenyl, morpholino Thiazol Research chemical (95% purity)

Key Comparative Insights

Substituent Effects on Bioactivity
  • Chloro vs. Bromo Groups : The target compound’s 4-Cl-phenyl group may offer a balance between lipophilicity and electronic effects compared to brominated analogs (e.g., , Compound 26). Chlorine’s smaller size could enhance target binding precision .
  • Fluorine in Thioether: The 4-fluorophenyl thioether in the target compound likely improves metabolic stability over non-fluorinated thioethers (e.g., , Compound 27) due to reduced oxidative metabolism .
Heterocyclic Modifications
  • Isothiazolidin Dioxide vs. However, this may reduce membrane permeability .
  • Comparison with Thiazol Derivatives: Thiazol-containing analogs () exhibit antimicrobial activity, but the target’s isothiazolidin dioxide could offer a novel mechanism of action or resistance profile .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemp.Yield (%)
Thioether formation4-fluorothiophenol, K₂CO₃DMF80°C65–75
AmidationAcetyl chloride, Et₃NDCM0°C → RT70–80

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Structural validation employs:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths/angles and confirm stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for aromatic/amide protons .
    • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • Elemental analysis : Validate stoichiometry (C, H, N, S) .

Basic: What methodologies are used to screen its biological activity?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Kinetic assays (e.g., IC₅₀ determination) for targets like kinases or proteases .
    • Antimicrobial testing : MIC assays against Gram-positive/negative strains .
  • Computational screening : Molecular docking (AutoDock Vina) predicts binding affinities to receptors (e.g., COX-2) .
  • ADMET profiling : SwissADME predicts bioavailability and toxicity .

Advanced: How can structure-activity relationships (SAR) be systematically investigated?

Answer:
SAR studies involve:

  • Functional group substitution : Replace Cl/F with electron-withdrawing/donating groups to assess potency .
  • Bioisosteric replacements : Swap the isothiazolidine ring with tetrahydrothiophene derivatives to modulate solubility .
  • 3D-QSAR models : CoMFA/CoMSIA correlates steric/electronic features with activity .

Q. Table 2: Analog Comparison

AnalogSubstituentBioactivity (IC₅₀, nM)
A4-Cl12.3 ± 1.2
B4-F8.7 ± 0.9

Advanced: How should researchers resolve contradictions in bioactivity data?

Answer:

  • Orthogonal assays : Validate enzyme inhibition via fluorescence polarization and SPR .
  • Purity verification : Re-test compounds after HPLC purification to exclude impurities .
  • Dose-response curves : Use Hill slopes to identify non-specific binding .

Advanced: What computational tools predict degradation pathways under physiological conditions?

Answer:

  • DFT calculations : Gaussian09 models hydrolysis of the acetamide group at pH 7.4 .
  • LC-MS/MS : Identifies degradation products (e.g., sulfonic acid derivatives) after accelerated stability testing .

Analytical Challenge: How are overlapping NMR signals resolved for aromatic protons?

Answer:

  • 2D NMR : NOESY correlates spatial proximity of protons; COSY identifies coupling networks .
  • Solvent optimization : Use deuterated DMSO-d₆ to sharpen peaks for para-substituted aromatics .

Advanced: What strategies mitigate low yields in scale-up synthesis?

Answer:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps .
  • Design of Experiments (DoE) : Optimize variables (e.g., stoichiometry, residence time) via response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.